molecular formula C14H17F2NO3 B13492612 Benzyl ((1S,2R)-3,3-difluoro-2-hydroxycyclohexyl)carbamate

Benzyl ((1S,2R)-3,3-difluoro-2-hydroxycyclohexyl)carbamate

Cat. No.: B13492612
M. Wt: 285.29 g/mol
InChI Key: DQWDLJFIWPTHRH-NWDGAFQWSA-N
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Description

rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a cyclohexyl ring with two fluorine atoms and a hydroxyl group, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The difluoro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17F2NO3

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C14H17F2NO3/c15-14(16)8-4-7-11(12(14)18)17-13(19)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2,(H,17,19)/t11-,12+/m0/s1

InChI Key

DQWDLJFIWPTHRH-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C(C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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